Product packaging for 2-(Chloromethyl)-3-methylpyridine(Cat. No.:CAS No. 4377-43-9)

2-(Chloromethyl)-3-methylpyridine

Cat. No.: B1590430
CAS No.: 4377-43-9
M. Wt: 141.6 g/mol
InChI Key: YRQHBXNPVQOISM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical compounds. nih.govresearchgate.net Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, as well as in a multitude of synthetic molecules with diverse applications. nih.govlifechemicals.com In the realm of organic synthesis, pyridine and its functionalized analogs serve as versatile building blocks and are instrumental in the construction of complex molecular architectures. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity and making it a valuable component in various chemical transformations. nih.gov

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry. nih.gov The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in the development of therapeutic agents. lifechemicals.comnih.gov Its presence can enhance the pharmacological activity and improve the water solubility of drug molecules. nih.gov The ability to easily modify the pyridine ring allows chemists to fine-tune the properties of a compound, leading to the discovery of new and more effective medicines for a wide range of diseases. nih.govnih.gov

Overview of the Research Landscape Surrounding 2-(Chloromethyl)-3-methylpyridine and its Analogs

Within the extensive family of pyridine derivatives, this compound stands out as a crucial intermediate in the synthesis of various important compounds. The defining feature of this molecule is the chloromethyl group (-CH2Cl) at the 2-position of the 3-methylpyridine (B133936) ring. This reactive group is susceptible to nucleophilic substitution, allowing for the facile introduction of other functional groups. This reactivity makes this compound a valuable precursor in multi-step synthetic sequences.

A significant body of research involving this compound and its analogs revolves around their application in the pharmaceutical industry. For instance, derivatives of this compound are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. orientjchem.orgwipo.int Specifically, analogs such as 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride and 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are integral to the production of drugs like lansoprazole (B1674482) and rabeprazole (B1678785). researchgate.netgoogle.comgoogle.comchemicalbook.comsigmaaldrich.com

The synthesis of this compound itself and its various substituted analogs is an active area of investigation. Researchers continuously seek to develop more efficient, scalable, and environmentally friendly synthetic routes. These efforts often involve multi-step processes starting from simpler pyridine derivatives like 2,3-dimethylpyridine (2,3-lutidine). orientjchem.orggoogle.com The synthetic pathways typically involve a series of reactions such as oxidation, chlorination, and other functional group manipulations to arrive at the desired product. orientjchem.orggoogle.com

The versatility of the chloromethyl group allows for the creation of a wide range of analogs with different substituents on the pyridine ring. These modifications can be used to modulate the compound's physical, chemical, and biological properties. For example, the introduction of different alkoxy groups at the 4-position of the pyridine ring, as seen in the intermediates for PPIs, is a common strategy. chemicalbook.comxinnuopharma.com The study of these analogs contributes to a deeper understanding of structure-activity relationships and aids in the design of new molecules with specific desired characteristics.

PropertyValue
Molecular FormulaC7H8ClN
Molecular Weight141.60 g/mol
IUPAC NameThis compound
SMILESCc1c(CCl)nccc1
InChI1S/C7H8ClN/c1-6-5-3-4-9-7(6)2-8/h3-5H,2H2,1H3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN B1590430 2-(Chloromethyl)-3-methylpyridine CAS No. 4377-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHBXNPVQOISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516694
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-43-9
Record name 2-(Chloromethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloromethyl 3 Methylpyridine and Its Structural Variants

Strategies for Regioselective Chloromethylation of Methylpyridines

The selective introduction of a chloromethyl group at the 2-position of a methylpyridine ring, particularly in the presence of other reactive sites, presents a significant synthetic challenge. Modern strategies have focused on achieving high regioselectivity and yield through multi-step processes often involving the activation of the pyridine (B92270) ring via N-oxidation.

Modified N-Oxidation Approaches of Lutidine Precursors

A crucial step in many synthetic routes to 2-(chloromethyl)-3-methylpyridine is the N-oxidation of the lutidine (dimethylpyridine) precursor. This activation step facilitates subsequent side-chain functionalization.

A mild and efficient method for the N-oxidation of 2,3-lutidine (B1584814) involves the use of a catalytic amount of ruthenium trichloride (B1173362) trihydrate (RuCl₃·3H₂O) with molecular oxygen as the primary oxidant. orientjchem.org This process, typically carried out in a solvent like dichloromethane (B109758) at room temperature, offers high yields of 2,3-dimethyl-pyridine-N-oxide. orientjchem.org For instance, bubbling oxygen through a solution of 2,3-lutidine in the presence of 5 mol% of the ruthenium catalyst for 8 hours can result in a 93% yield of the corresponding N-oxide. orientjchem.org This catalytic approach avoids the use of harsher oxidizing agents. orientjchem.orgnih.gov

CatalystOxidantSubstrateProductYield (%)Reference
RuCl₃·3H₂O (5 mol%)O₂2,3-Lutidine2,3-Dimethyl-pyridine-N-oxide93 orientjchem.org

The formation of pyridine N-oxide occurs through the oxidation of the pyridine nitrogen. chemtube3d.comwikipedia.org This transformation renders the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. chemtube3d.combhu.ac.in The oxygen atom in the N-oxide can donate electron density into the ring via resonance, which activates these positions. bhu.ac.in While traditionally, peracids like m-CPBA or hydrogen peroxide in acetic acid are used for this oxidation, ruthenium-catalyzed aerobic oxidation presents a greener alternative. orientjchem.orgchemtube3d.com The catalytic cycle for ruthenium-catalyzed oxidation is thought to involve the activation of the tertiary amine's α-C-H bond by the ruthenium catalyst, leading to an iminium ion/ruthenium hydride intermediate. nih.gov This is followed by reaction with molecular oxygen. nih.gov

Halogenation Techniques for Side-Chain Functionalization

Following N-oxidation, the next critical step is the selective chlorination of one of the methyl groups. Various halogenating agents and techniques have been developed to achieve this transformation with high regioselectivity.

Trichloroisocyanuric acid (TCCA) has emerged as a safe and effective reagent for the allylic chlorination of methyl groups on the pyridine ring. orientjchem.org In the synthesis of a derivative of this compound, the precursor 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) was successfully chlorinated at the 2-methyl position using TCCA in chloroform (B151607) at reflux, affording the desired product in 82% yield. orientjchem.org TCCA is favored for its safety in handling and its efficiency, as all three chlorine atoms are active for chlorination. orientjchem.org

ReagentSubstrateProductYield (%)Reference
TCCA2,3-dimethyl-4-(methylsulfonyl)pyridine2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine82 orientjchem.org

Direct chlorination of pyridine N-oxides can also be employed. The reaction of pyridine N-oxide with phosphorus oxychloride is a known method to produce 2- and 4-chloropyridines. wikipedia.org Similarly, phosphoryl chloride in the presence of triethylamine (B128534) can convert 2-picoline-N-oxide to 2-chloromethylpyridine. researchgate.netwikipedia.org Other reagents like oxalyl chloride have also been utilized for the deoxygenative chlorination of pyridine N-oxides to yield chloropyridines. researchgate.netgoogle.com The direct use of chlorine gas for the chlorination of pyridine derivatives is also a viable industrial process, often carried out at elevated temperatures in a two-stage reaction to control selectivity. google.com

Exploration of Chlorinating Agents and Reaction Conditions

The conversion of a methyl group on the pyridine ring to a chloromethyl group is a pivotal step in the synthesis of this compound. The choice of chlorinating agent and the specific reaction conditions are crucial for achieving high yields and purity.

Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent. chemicalbook.com In a typical procedure, the corresponding alcohol precursor, such as (6-methyl-pyridin-2-yl)-methanol, is refluxed with thionyl chloride in a solvent like methylene (B1212753) chloride. The reaction is generally followed by concentration under reduced pressure and purification. For instance, the reaction of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine with thionyl chloride in dichloromethane at a temperature not exceeding 25°C results in the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in high yield. chemicalbook.com

Another notable chlorinating agent is trichloroisocyanuric acid (TCCA). orientjchem.org This reagent is considered a safer alternative for handling and is efficient in chlorination reactions. orientjchem.org The allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine using TCCA in chloroform at reflux for one hour has been shown to produce 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine in an 82% yield. orientjchem.org

The table below summarizes the use of different chlorinating agents and their respective reaction conditions.

Chlorinating AgentPrecursorSolventReaction ConditionsProductYield (%)Reference
Thionyl chloride(6-methyl-pyridin-2-yl)-methanolMethylene chlorideReflux, 40 minutes2-(Chloromethyl)-6-methylpyridine85.8
Thionyl chloride2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridineDichloromethane≤ 25°C2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine99.0 chemicalbook.com
Trichloroisocyanuric acid2,3-dimethyl-4-(methylsulfonyl)pyridineChloroformReflux, 1 hour2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine82 orientjchem.org

One-Pot Synthetic Routes and Multi-Step Sequential Processes

Both one-pot syntheses and multi-step sequential processes are utilized in the preparation of this compound and its analogues. One-pot syntheses offer advantages in terms of efficiency and reduced waste by performing multiple reaction steps in a single reactor without isolating intermediates. A notable one-pot synthesis involves the creation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide. orientjchem.org This process uses 30% sodium hydrosulfide (B80085), methyl iodide, and tetra-n-butylammonium hydroxide (B78521), which acts as a strong base, reaction medium, and phase-transfer catalyst. orientjchem.org

Multi-step sequential processes, while more traditional, allow for the isolation and purification of intermediates, which can be crucial for achieving high purity in the final product. The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine provides an example of a multi-step sequence. orientjchem.org This synthesis begins with the N-oxidation of 2,3-lutidine, followed by chlorination, nucleophilic substitution to introduce a methylthio group, oxidation of the methylthio group to a methylsulfonyl group, N-deoxygenation, and finally, allylic chlorination. orientjchem.org

Synthesis of Key Precursors and Intermediates for this compound Synthesis

The successful synthesis of this compound relies on the efficient preparation of several key precursors and intermediates.

Preparation of 2,3-Dimethyl-Pyridine-N-Oxide

2,3-Dimethylpyridine-N-oxide is a fundamental precursor, often synthesized from 2,3-lutidine (2,3-dimethylpyridine). patsnap.comchemicalbook.comgoogle.com A common method involves the oxidation of 2,3-lutidine using an oxidizing agent in the presence of a catalyst.

One approach utilizes hydrogen peroxide with a catalyst such as phosphotungstic acid. chemicalbook.com In this method, 2,3-dimethylpyridine is reacted with 35% hydrogen peroxide at 45°C, followed by heating to 85°C to achieve a high yield of 2,3-dimethylpyridine-N-oxide. chemicalbook.com Another catalytic system for N-oxidation employs ruthenium trichloride (RuCl₃) in the presence of oxygen. orientjchem.org This reaction, carried out in dichloromethane at room temperature, also provides a high yield of the desired N-oxide. orientjchem.org

The following table details different methods for the preparation of 2,3-Dimethyl-Pyridine-N-Oxide.

Starting MaterialOxidizing AgentCatalystSolventReaction ConditionsYield (%)Reference
2,3-Lutidine35% Hydrogen PeroxidePhosphotungstic acid-45°C then 85°C for 5 hours99.8 chemicalbook.com
2,3-LutidineOxygenRuCl₃·3H₂ODichloromethaneRoom temperature, 8 hours93 orientjchem.org
2,3-LutidineHydrogen PeroxideSuitable catalyst--- patsnap.comgoogle.com

Synthesis of 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide

The introduction of a methylthio group at the 4-position of the pyridine ring is a key step in the synthesis of certain structural variants. 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide can be synthesized from 4-chloro-2,3-dimethyl-pyridine-N-oxide through a nucleophilic substitution reaction. orientjchem.org This is followed by alkylation with methyl iodide in the presence of a phase-transfer catalyst like tetra-n-butylammonium hydroxide. orientjchem.org This one-pot method has been reported to yield the product in 85% yield. orientjchem.org

Formation of 2,3-Dimethyl-4-(methylsulfonyl)pyridine

The methylsulfonyl group is another important functional group found in structural variants of this compound. The synthesis of 2,3-dimethyl-4-(methylsulfonyl)pyridine involves the oxidation of the corresponding methylthio-pyridine N-oxide. orientjchem.org This oxidation can be achieved using 30% hydrogen peroxide at 75°C for 24 hours, which is considered a highly atom-economic, solvent- and catalyst-free method. orientjchem.org The resulting 4-methanesulfonyl-2,3-dimethyl-pyridine-1-oxide is then deoxygenated, for example, using RuCl₃·3H₂O in acetonitrile (B52724) at 85°C, to yield 2,3-dimethyl-4-(methylsulfonyl)pyridine. orientjchem.org

A similar oxidation process is used to prepare 2,3-dimethyl-4-methylsulfonyl bromobenzene (B47551) from 2,3-dimethyl-4-methylthiobromobenzene, employing sodium tungstate (B81510) and hydrogen peroxide. google.com

Generation of 2-Hydroxymethyl-4-(methoxypropoxy)-3-methylpyridine Precursors

The precursor 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is essential for synthesizing certain derivatives. chemicalbook.comquickcompany.in Its preparation involves several steps, starting from 4-chloro-2,3-dimethylpyridine-N-oxide. This compound is condensed with 3-methoxypropanol using a base to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. quickcompany.in This intermediate is then treated with acetic anhydride (B1165640) to yield 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine. quickcompany.in Subsequent hydrolysis with sodium hydroxide in ethanol (B145695) affords the desired 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine. quickcompany.in This alcohol can then be converted to its hydrochloride salt. quickcompany.ingoogle.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on principles such as waste minimization, the use of less hazardous substances, and energy efficiency. The synthesis of this compound and its structural variants provides a case study for the application of these principles.

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. Reaction Mass Efficiency (RME) provides a more practical assessment by considering the actual masses of reactants, including any excess, that are converted to the product.

In a modified synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, a structural variant, the green metrics were evaluated for each step. orientjchem.org While AE provides a theoretical maximum efficiency, RME gives a clearer picture of the material efficiency of a reaction. orientjchem.org For instance, the oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide to 2,3-dimethyl-4-(methylsulfonyl)pyridine-N-oxide using 30% hydrogen peroxide is considered a highly atom-economic method. orientjchem.org However, a comprehensive analysis of the entire synthetic route reveals variations in both AE and RME across different steps, highlighting the importance of evaluating the entire process rather than individual reactions. orientjchem.org

Table 1: Green Metrics for a Modified Synthesis of a this compound Variant

StepReactionAtom Economy (AE)Reaction Mass Efficiency (RME)
1N-oxidation of 2,3-lutidineData not availableData not available
2One-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxideData not availableData not available
3N-deoxygenationData not availableData not available
4Oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxideHighData not available
5Chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridineData not availableData not available
6Overall ProcessData not availableData not available

The E-Factor (Environmental Factor) is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process. In the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an E-factor assessment was conducted for each step. orientjchem.org

The analysis revealed a significant variation in waste generation across the synthetic pathway. The oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide (step 4) exhibited the lowest E-factor of 3.2, indicating minimal waste production. orientjchem.org In contrast, other steps showed considerably higher E-factors, with the N-deoxygenation step (step 5) having the highest at 28.5, signifying substantial waste generation. orientjchem.org This detailed analysis allows chemists to pinpoint the most wasteful steps in a synthesis and target them for optimization. orientjchem.org

Table 2: E-Factor Analysis for the Synthesis of a this compound Variant

Step NumberReactionE-Factor
4Oxidation of thiomethyl pyridine-N-oxide3.2
1N-oxidation of 2,3-lutidine12.48
2One-pot synthesis of 4-methylthio-pyridine-N-oxide14.14
3Formation of 4-(methylsulfonyl)pyridine-N-oxide16.35
6Chlorination27.04
5N-deoxygenation28.5

Source: Oriental Journal of Chemistry, 2017. orientjchem.org

A key aspect of green chemistry is the replacement of hazardous reagents and catalysts with safer, more environmentally friendly alternatives. In the synthesis of this compound and its analogues, several improvements have been reported.

For the N-oxidation of 2,3-lutidine, a catalytic amount of RuCl₃ in the presence of molecular oxygen has been employed, offering a high-yield method under mild conditions. orientjchem.org The oxidation of the methylthio group has been achieved using 30% hydrogen peroxide, which is considered a highly atom-economic and environmentally benign oxidizing agent as it produces water as a byproduct. orientjchem.org

In the chlorination step, traditional reagents like thionyl chloride (SOCl₂) can produce toxic sulfur dioxide gas. mdpi.com Trichloroisocyanuric acid (TCCA) has been presented as a safer and more atom-economical alternative for the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine. orientjchem.org TCCA is noted for being safe to handle and efficiently releasing its chlorine atoms. orientjchem.org Another benign alternative to thionyl chloride is the adduct formed between cyanuric chloride and DMF, which leads to cleaner chlorination with fewer byproducts. mdpi.com

The use of organometallic reagents has also been explored to improve regioselectivity and reduce the use of harsh reagents. For instance, the "Turbo" Grignard reagent (isopropylmagnesium chloride lithium chloride complex) has been used for the regioselective metalation of pyridine derivatives, avoiding the need for pyrophoric reagents like n-butyllithium which require cryogenic temperatures. mdpi.com

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. researchgate.net This technology is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

The synthesis of 2-methylpyridines has been demonstrated using a continuous flow setup where a solution of the pyridine starting material in 1-propanol (B7761284) is passed through a heated column packed with Raney® nickel. mdpi.com This method offers shorter reaction times, increased safety, and reduced waste compared to conventional batch processes. mdpi.com

A patent describes a method for the continuous preparation of 2-chloro-5-chloromethylpyridine in a microchannel reactor. google.com This process utilizes 2-chloro-5-methylpyridine (B98176) as the starting material, sulfonyl chloride as the chlorinating agent, and azodiisobutyronitrile as the initiator in an organic solvent. google.com By controlling the flow rate, the reaction time can be precisely managed, leading to efficient production. google.com Another patented method involves the one-step synthesis of 2-chloro-5-chloromethyl pyridine by reacting 3-methylpyridine (B133936) with chlorine gas in a tubular reactor containing a supported palladium chloride catalyst. patsnap.com This approach is designed to increase the reaction speed and improve the selectivity towards the target product. patsnap.com

The synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has also been achieved using a flow reactor module, which allows for controlled conditions and improved efficiency, particularly when handling reactive intermediates like hydrazine (B178648) derivatives. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 3 Methylpyridine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary mode of reaction for 2-(chloromethyl)-3-methylpyridine is nucleophilic substitution at the chloromethyl carbon. This reaction is facilitated by the lability of the chlorine atom, which is a good leaving group. The substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

This compound and its derivatives readily react with nitrogen-containing nucleophiles, such as amines and their derivatives. This reactivity is fundamental to the synthesis of various biologically active compounds. For instance, in the synthesis of the proton pump inhibitor rabeprazole (B1678785), a substituted 2-(chloromethyl)pyridine (B1213738) derivative is condensed with a benzimidazole (B57391) derivative. google.comasianjpr.comnewdrugapprovals.org This N-alkylation of the benzimidazole ring is a key step in forming the core structure of the drug. nih.gov

The general reaction involves the displacement of the chloride ion by the nitrogen nucleophile. The reaction conditions typically involve a base to neutralize the generated HCl and a suitable solvent.

Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles

Reactant 1NucleophileProductConditionsReference
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride2-Mercaptobenzimidazole (B194830) (acting as N-nucleophile at the imidazole (B134444) nitrogen)2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazoleSodium hydroxide (B78521), Water, 15-30°C google.com
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride2-Mercaptobenzimidazole (acting as N-nucleophile at the imidazole nitrogen)Lansoprazole (B1674482) thioetherSodium hydroxide, Methanol (B129727), 70 ± 5°C google.com

While specific reactions with hydrazines are less commonly documented for this exact compound, the general reactivity pattern suggests that similar nucleophilic substitution would occur.

Sulfur-containing nucleophiles, particularly thiols and their conjugate bases (thiolates), are effective in displacing the chloride from the chloromethyl group. A notable example is the reaction of a derivative of this compound with a benzimidazole-2-thiol, which is a crucial step in the synthesis of several proton pump inhibitors. newdrugapprovals.orgneliti.com In this case, the sulfur atom acts as the nucleophile.

A modified synthesis of a dexlansoprazole (B1670344) intermediate involves a one-pot reaction for the formation of a 4-methylthio-pyridine-N-oxide, which starts with a nucleophilic substitution using 30% sodium hydrosulfide (B80085) (NaSH). orientjchem.org

Table 2: Example of Reaction with a Sulfur-Containing Nucleophile

ReactantNucleophileProductConditionsReference
2,3-Dimethyl-4-chloro-pyridine-N-oxideSodium Hydrosulfide (NaSH)2,3-Dimethyl-4-(methylthio)pyridine-N-oxide (after subsequent methylation)Tetrabutylammonium hydroxide orientjchem.org
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (in situ)2-MercaptobenzimidazoleRabeprazoleSodium hydroxide, Methanol asianjpr.com

Reactions of this compound with oxygen-containing nucleophiles such as alcohols and alkoxides are also documented. For instance, the reaction of a related compound, 3-dichloromethyl-pyridine, with alcohols and their corresponding alkali metal alkoxides yields 2-alkoxy-2-alkoxymethyl-pyridine derivatives. patsnap.com The sodium salts of alcohols like methanol, ethanol (B145695), and various butanols are mentioned as effective nucleophiles. patsnap.com In another example, the synthesis of rabeprazole involves the reaction of 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide with 3-methoxypropanol in the presence of sodium hydride to form an ether linkage. newdrugapprovals.org

A traditional synthetic route for a 2-chloromethyl pyridine (B92270) precursor involves treating a 4-nitro pyridine precursor with sodium methoxide (B1231860), where the methoxide ion displaces the nitro group. orientjchem.org

The chloromethyl group in this compound is at a primary carbon, which generally favors an S(_N)2 mechanism due to reduced steric hindrance. quora.comyoutube.com The S(_N)2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. youtube.commasterorganicchemistry.com

However, the pyridine ring is analogous to a benzene (B151609) ring, making the chloromethyl group similar to a benzylic halide. Benzylic and pyridyl-methyl systems can stabilize a carbocation intermediate through resonance, which could favor an S(_N)1 mechanism. libretexts.orgkhanacademy.org The S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. youtube.commasterorganicchemistry.com This pathway would lead to a racemic mixture if the starting material were chiral.

The choice between S(_N)1 and S(_N)2 pathways is influenced by several factors:

Nucleophile Strength: Strong nucleophiles favor the S(_N)2 mechanism, while weak nucleophiles favor the S(_N)1 pathway. libretexts.org

Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediate, favoring the S(_N)1 mechanism, whereas polar aprotic solvents are preferred for S(_N)2 reactions. youtube.com

Substituents on the Pyridine Ring: Electron-donating groups on the pyridine ring can further stabilize a carbocation intermediate, making the S(_N)1 pathway more likely.

Given that this compound is a primary halide, the S(_N)2 mechanism is generally expected to be dominant, especially with strong nucleophiles. However, under conditions that favor carbocation formation (e.g., with weak nucleophiles and polar protic solvents), an S(_N)1 contribution cannot be entirely ruled out.

Alkylation Capabilities in Complex Molecule Construction

The high reactivity of the chloromethyl group makes this compound and its derivatives excellent alkylating agents in the synthesis of complex organic molecules. This is most prominently demonstrated in the production of proton pump inhibitors (PPIs) such as rabeprazole, lansoprazole, and dexlansoprazole. google.comgoogle.comresearchgate.netmagtechjournal.com

In these syntheses, the substituted 2-(chloromethyl)pyridine moiety is used to alkylate a benzimidazole-2-thiol derivative. google.comgoogle.com The reaction forms a new carbon-sulfur or carbon-nitrogen bond, linking the pyridine and benzimidazole rings to construct the final drug scaffold. nih.govnih.gov

Table 3: Use of this compound Derivatives as Alkylating Agents

Alkylating AgentSubstrateProductTherapeutic ClassReference
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride2-MercaptobenzimidazoleRabeprazoleProton Pump Inhibitor google.comasianjpr.com
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride2-MercaptobenzimidazoleLansoprazoleProton Pump Inhibitor google.commagtechjournal.com
2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine2-MercaptobenzimidazolePrecursor to DexlansoprazoleProton Pump Inhibitor orientjchem.org

Oxidation and Reduction Transformations of the Pyridine Ring and Side Chains

The pyridine ring and its side chains in this compound can undergo both oxidation and reduction reactions.

Oxidation:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. A modified synthesis of a dexlansoprazole intermediate begins with the N-oxidation of 2,3-lutidine (B1584814) using ruthenium(III) chloride as a catalyst and molecular oxygen as the oxidant. orientjchem.org In another instance, a substituted 2-(chloromethyl)pyridine is oxidized with m-CPBA to yield the corresponding N-oxide. neliti.com

Side-Chain Oxidation: The methyl group can be oxidized. A synthetic method for 3-(chloromethyl)pyridine (B1204626) hydrochloride involves the oxidation of the methyl group of 3-methylpyridine (B133936) to a carboxylic acid using potassium permanganate. google.com The resulting acid is then converted to the chloromethyl group in subsequent steps. google.com The sulfur atom in a methylthio-substituted pyridine-N-oxide can be oxidized to a methylsulfonyl group using hydrogen peroxide. orientjchem.org

Reduction:

Reduction of a Precursor: In the synthesis of 3-(chloromethyl)pyridine hydrochloride, a methyl pyridine-3-carboxylate intermediate is reduced to 3-pyridinemethanol (B1662793) using a reducing agent. google.com Similarly, in the synthesis of rabeprazole, a 2-(acetoxymethyl) group is hydrolyzed to a hydroxymethyl group. newdrugapprovals.org This alcohol is then chlorinated to give the chloromethyl group. newdrugapprovals.orgorientjchem.org

Reduction of the Chloromethyl Group: While less common, the chloromethyl group can be reduced to a methyl group.

Pyridine N-Oxide Formation and Deoxygenation

The formation of pyridine N-oxides is a common strategy to modify the electronic properties of the pyridine ring, facilitating certain substitution reactions. The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. For instance, treatment with oxidizing agents like trichloroperacetic acid can yield the N-oxide. vdoc.pub This transformation is crucial in the synthesis of various pharmaceutical intermediates.

Following reactions on the ring or side chains, the N-oxide group is often removed through a deoxygenation step. A general method for the deoxygenation of 2-methyl pyridine 1-oxides involves treatment with reagents like phosphorus oxychloride (POCl₃) or 4-toluenesulfonyl chloride. researchgate.netchemicalbook.com This two-step sequence of N-oxidation followed by deoxygenation is a powerful tool for creating substituted pyridines that might be otherwise difficult to synthesize. For example, in the synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a related precursor, 4-Nitro-2,3-lutidine-N-oxide, is deoxygenated using POCl₃ in dichloromethane (B109758). chemicalbook.com

Oxidation of Thioether Moieties to Sulfones

A significant application of this compound and its derivatives is in the synthesis of proton pump inhibitors (PPIs), such as Rabeprazole. researchgate.net In these syntheses, the chloromethyl group acts as an electrophilic handle for coupling with a thiol.

The general process involves the condensation of a 2-(chloromethyl)pyridine derivative with a mercaptobenzimidazole molecule to form a thioether intermediate. google.com This thioether is then carefully oxidized to produce the corresponding sulfoxide (B87167) (or sulfone). The oxidation of the thioether to the sulfinyl group is a critical step in the synthesis of Rabeprazole. researchgate.netgoogle.com This oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction must be controlled to avoid over-oxidation to the sulfone, although sulfones are also important compounds in their own right.

Table 1: Synthesis of Rabeprazole Thioether and Oxidation

StepReactantsProductReagents/ConditionsPurpose
1. Condensation2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-MercaptobenzimidazoleRabeprazole ThioetherBase (e.g., NaOH)Formation of the C-S bond to create the thioether backbone. google.com
2. OxidationRabeprazole ThioetherRabeprazole (a sulfoxide)m-CPBA, Sodium HydroxideSelective oxidation of the thioether to the sulfoxide. researchgate.net

Reduction of Aldehyde and Ketone Intermediates

Based on available literature, the direct involvement of this compound in the reduction of aldehyde and ketone intermediates is not a prominent or well-documented area of its chemistry. Major synthetic routes involving this compound, such as for the preparation of PPIs, typically proceed through pathways involving N-oxidation, chlorination of methyl groups, and condensation with thiols, rather than the reduction of carbonyl functionalities. researchgate.netresearchgate.net

Functionalization of the Pyridine Ring System

The pyridine ring of this compound can be further functionalized through various substitution reactions.

Halogenation of the Pyridine Core

Halogenation of the pyridine ring of this compound and related structures is a key method for creating diverse building blocks. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic halogenation.

Direct bromination of similar substituted pyridines, such as 2-chloro-3-methylpyridine, can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS). This electrophilic substitution typically occurs at the 5-position, which is meta to the deactivating nitrogen atom. The existence of compounds like 5-Bromo-2-chloro-3-methylpyridine and 4-Chloro-2-(chloromethyl)-3-methylpyridine confirms that halogenation can be directed to the 4 and 5 positions of the ring. synquestlabs.combldpharm.com

More modern methods have been developed to overcome the challenges of pyridine halogenation. One such strategy involves the conversion of the pyridine to a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile in an SNAr reaction. nih.gov

Table 2: Halogenation of the Pyridine Core

ReactionSubstrateReagent(s)ProductKey Observation
Bromination2-Chloro-3-methylpyridineBr₂ or NBS, Acetic Acid5-Bromo-2-chloro-3-methylpyridineElectrophilic substitution occurs at the 5-position.
Chlorination2-Bromo-6-hydroxymethylpyridineCyanuric chloride, DMF2-Bromo-6-chloromethylpyridineA mild alternative to thionyl chloride for chlorinating the side chain, which can also affect ring substituents under harsh conditions. mdpi.com
General ChlorinationSubstituted PyridinesPhosphine Reagents, LiCl4-Chloropyridine derivativesA two-step method involving formation and displacement of a phosphonium salt. nih.gov

Other Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyridine ring in this compound is governed by the electronic influence of the nitrogen atom and the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2, 4, and 6-positions). A leaving group, such as a halide, at these positions is readily displaced by nucleophiles. In related systems, a chlorine atom at the 2-position is noted to be reactive towards nucleophilic substitution. This reactivity is fundamental to the synthesis of many derivatives.

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack. Reactions typically require more forcing conditions compared to benzene derivatives. The substituents on the ring direct incoming electrophiles. The methyl group at the 3-position is an activating group, while the chloromethyl group at the 2-position and the ring nitrogen are deactivating. Electrophilic substitution, such as nitration or halogenation, is generally directed to the positions meta to the strongly deactivating nitrogen atom, primarily the 3- and 5-positions. In the case of this compound, the 5-position is the most likely site for electrophilic attack.

Applications of 2 Chloromethyl 3 Methylpyridine in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Compound Synthesis

2-(Chloromethyl)-3-methylpyridine and its derivatives are fundamental in the production of a class of drugs known as proton pump inhibitors (PPIs). asianjpr.comorientjchem.org These drugs are widely used for treating acid-related disorders of the stomach. The reactivity of the chloromethyl group allows for its facile coupling with various benzimidazole (B57391) moieties, forming the core structure of many PPIs.

Synthesis of Proton Pump Inhibitors (PPIs)

The synthesis of several major proton pump inhibitors relies on the use of this compound derivatives as key starting materials or intermediates. orientjchem.org

Precursor for Dexlansoprazole (B1670344)

Dexlansoprazole, the (R)-enantiomer of lansoprazole (B1674482), is a widely used PPI. researchgate.net A crucial intermediate in its synthesis is 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride. nih.govartis-standards.com The synthesis involves the condensation of this pyridine (B92270) derivative with a benzimidazole compound. google.com For instance, one synthetic route describes the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)-2-chloromethyl pyridine hydrochloride with 2-mercaptobenzimidazole (B194830). google.com The resulting thioether is then subjected to asymmetric oxidation to yield dexlansoprazole. researchgate.net

Table 1: Key Intermediates in Dexlansoprazole Synthesis

Intermediate NameChemical FormulaRole in Synthesis
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochlorideC9H10Cl4F3NOKey pyridine intermediate
2-MercaptobenzimidazoleC7H6N2SBenzimidazole core
Lansoprazole thioetherC16H14F3N3OSPrecursor to final oxidation step

This table highlights the primary components involved in the initial condensation step for dexlansoprazole synthesis.

Intermediate for Rabeprazole (B1678785)

A common synthetic pathway starts from 2,3-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, etherification, rearrangement, hydrolysis, and chlorination to yield the final chloro compound. google.com

Table 2: Rabeprazole Synthesis Overview

Reactant/IntermediateRole
2,3-DimethylpyridineStarting material
2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochlorideKey pyridine intermediate
2-MercaptobenzimidazoleBenzimidazole core
Rabeprazole SulfideThioether intermediate

This table outlines the progression from the initial starting material to the key thioether intermediate in rabeprazole synthesis.

Building Block for Pantoprazole

In the synthesis of pantoprazole, a related derivative, 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, serves as a crucial building block. chemicalbook.comindiamart.comchemicalbook.com The synthesis involves the condensation of this pyridine derivative with 5-(difluoromethoxy)-2-mercaptobenzimidazole. nih.gov This reaction is typically performed in the presence of a base like sodium hydroxide (B78521). googleapis.com The resulting thioether is subsequently oxidized to form pantoprazole. nih.gov The synthesis of the key intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, can start from materials like 3-hydroxyl-2-methyl-4-pyrone, which undergoes a multi-step reaction sequence. google.compatsnap.com

Utility in Omeprazole and Related Anti-Ulcerative Agents

The synthesis of omeprazole, the first clinically used PPI, and other related anti-ulcerative agents also involves intermediates derived from substituted pyridines. patsnap.comnih.gov For omeprazole, a key intermediate is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. patsnap.com This compound is synthesized from 2,3,5-trimethylpyridine (B1346980) through a series of reactions including oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination. patsnap.com The resulting chloromethyl pyridine derivative is then coupled with 5-methoxy-2-mercaptobenzimidazole (B30804) to form a thioether intermediate, which is subsequently oxidized to omeprazole. sphinxsai.comjustia.com

Development of Other Bioactive Pyridine Derivatives

Beyond its role in the synthesis of PPIs, this compound and its analogues are valuable precursors for a variety of other bioactive pyridine derivatives. The reactivity of the chloromethyl group allows for nucleophilic substitution with a wide range of functional groups, leading to the creation of diverse molecular scaffolds. These derivatives are investigated for their potential applications in various therapeutic areas, including as enzyme inhibitors and receptor ligands. The synthesis of novel benzimidazole-pyrazole hybrids with potential anti-ulcer activity has also been explored, starting from 2-mercaptobenzimidazole and subsequently introducing other heterocyclic moieties. nih.gov

Strategic Importance in Agrochemical Production

Pyridine and its derivatives are considered fundamental building blocks in the agrochemical industry, often referred to as the "chip" of pesticides due to their prevalence in highly effective and often low-toxicity products. agropages.com Methylpyridine derivatives, in particular, are crucial for producing fourth-generation agrochemicals. agropages.com

While isomers of this compound, such as 2-chloro-5-chloromethylpyridine (CCMP), are high-volume intermediates used directly in the synthesis of major neonicotinoid insecticides like Imidacloprid and Acetamiprid, the specific role of this compound is more nuanced. agropages.com It serves as a key precursor in the synthesis of more complex chlorinated and fluorinated pyridine intermediates. jst.go.jpnih.gov These subsequent intermediates are then used to produce a variety of modern pesticides.

For example, the general class of picolinamide (B142947) herbicides, such as Picolinafen, relies on the substituted picolinic acid scaffold. Picolinafen is a Group F herbicide that functions by inhibiting phytoene (B131915) desaturase, a key enzyme in the carotenoid biosynthesis pathway in plants. The synthesis of such complex aryloxypicolinamides often starts from functionalized methylpyridines, which undergo a series of transformations including chlorination, oxidation, and amidation to build the final active ingredient. The chloromethyl group, in particular, provides a reactive handle for constructing the core structure of these herbicides.

Utilization in Ligand Synthesis for Coordination Chemistry

The pyridine nucleus is a classic and highly effective ligand for a vast range of transition metals, owing to the lone pair of electrons on the nitrogen atom which can readily form coordinate bonds. The compound this compound serves as an advanced building block, allowing for the creation of more complex, multidentate ligands tailored for specific applications in catalysis and biomimicry.

Preparation of Pyridine-Based Ligands for Transition Metal Complexes

The true synthetic value of this compound in ligand synthesis lies in the reactivity of its chloromethyl group. This group acts as an electrophilic handle, enabling chemists to attach other coordinating moieties through nucleophilic substitution reactions. This process transforms the simple pyridine unit into a custom-designed chelating agent capable of binding metal ions with high affinity and specific geometry.

These pyridine-based ligands are particularly important in the field of biomimetic chemistry, where they are used to model the active sites of metalloenzymes. nih.gov For instance, multidentate ligands incorporating pyridyl groups are frequently used to mimic the histidine and carboxylate residues that coordinate to metal ions in enzymes like non-haem iron oxygenases.

Immobilization of Biomimetic Ligand Chelates onto Heterogeneous Supports

A significant goal in modern catalysis is the development of heterogeneous catalysts, which offer simplified product isolation and catalyst recovery. The chloromethyl group on this compound and its derivatives is instrumental in achieving this by enabling the permanent attachment of a catalyst to a solid support.

The strategy involves a substitution reaction where the electrophilic chloromethyl group reacts with a nucleophilic functional group on the surface of a solid support, such as amine-functionalized carbon or silica (B1680970). This covalent linkage immobilizes the pyridine-based ligand, and subsequently its metal complex, onto the support. This approach has been proposed for creating robust, recyclable catalysts that mimic biological systems. While some work has focused on related structures like 2-bromo-6-chloromethylpyridine for tethering to amine-functionalized carbons, the principle directly applies to this compound. jst.go.jp This immobilization prevents the catalyst from leaching into the reaction mixture and allows for its easy separation and reuse.

Contributions to the Synthesis of Diverse Heterocyclic Systems

The reactivity of the chloromethyl group makes this compound and its analogues valuable starting materials for constructing a wide array of more complex heterocyclic compounds, particularly those with pharmaceutical applications. The compound serves as a key fragment for building bicyclic and polycyclic systems.

A prominent example is its use in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders. Derivatives such as 2-(Chloromethyl)-4-methoxy-3-methylpyridine are crucial intermediates in the production of anti-ulcer agents like Rabeprazole and Ilaprazole. In these syntheses, the chloromethylpyridine fragment is typically converted into a sulfinylmethyl pyridine, which is then coupled with a benzimidazole heterocycle to form the final drug substance.

Drug Class Intermediate Final Heterocyclic System
Proton Pump Inhibitor2-(Chloromethyl)-3-methyl-4-(methoxypropoxy)pyridineRabeprazole (Benzimidazole-Pyridine)
Proton Pump Inhibitor2-(Chloromethyl)-4-methanesulfonyl-3-methyl pyridineDexlansoprazole (Benzimidazole-Pyridine)

Furthermore, related structures like 2,3-bis(chloromethyl)pyridine (B1602016) are employed in annulation reactions to build fused ring systems. For instance, it can react in a double alkylation with a C1-binucleophile to construct a cyclopentane (B165970) ring fused to the pyridine core, forming a bicyclic, conformationally restricted analogue of the neurotransmitter GABA. This demonstrates the utility of the chloromethyl functionality in ring-forming reactions to generate novel molecular scaffolds.

Analytical and Spectroscopic Methodologies in Research on 2 Chloromethyl 3 Methylpyridine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 2-(Chloromethyl)-3-methylpyridine, providing detailed information about its atomic and molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map out the precise arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the chloromethyl group, and the protons of the methyl group. The chemical shifts for related methylpyridine compounds show that protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range. uci.eduresearchgate.net The benzylic protons of the chloromethyl group (–CH₂Cl) are expected to appear as a singlet further downfield than a typical methyl group due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring, likely in the δ 4.5-5.5 ppm region. The methyl group (–CH₃) attached to the pyridine ring would appear as a singlet in the δ 2.3-2.6 ppm range. uci.eduorientjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The pyridine ring carbons would produce several signals in the aromatic region (typically δ 120-150 ppm). rsc.orghmdb.ca The carbon of the chloromethyl group is expected in the δ 40-50 ppm range, while the methyl carbon signal would appear further upfield, typically around δ 15-25 ppm. rsc.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.

Atom Nucleus Expected Chemical Shift (δ) ppm Notes
Pyridine Ring Protons¹H7.0 - 8.5Multiple signals, splitting patterns depend on substitution.
Chloromethyl Protons (-CH₂Cl)¹H~4.5 - 5.5Singlet.
Methyl Protons (-CH₃)¹H~2.3 - 2.6Singlet.
Pyridine Ring Carbons¹³C~120 - 155Multiple signals.
Chloromethyl Carbon (-CH₂Cl)¹³C~40 - 50
Methyl Carbon (-CH₃)¹³C~15 - 25

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis, making it an excellent method for confirming the identity and assessing the purity of this compound. gcms.cz

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two peaks, the (M)⁺ peak and the (M+2)⁺ peak, with a characteristic intensity ratio of approximately 3:1. pressbooks.pub For instance, in the analysis of the related compound 2-(chloromethyl)pyridine (B1213738) hydrochloride, the molecular ion is observed at m/z 127, with a corresponding M+2 peak at m/z 129, confirming the presence of one chlorine atom. chemicalbook.com Similarly, in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, mass spectrometry confirmed the desired product with a molecular ion peak (M+1) at m/z 220.1. orientjchem.org

GC-MS is particularly useful for analyzing the purity of a sample by separating the main compound from any starting materials, by-products, or residual solvents. gcms.czgoogle.commanchester.ac.uk The retention time from the gas chromatogram provides one layer of identification, while the mass spectrum of the eluted peak provides definitive structural confirmation.

Technique Application Key Finding / Observation
Mass Spectrometry (MS) Identity ConfirmationPresence of molecular ion peaks (M⁺ and M+2⁺) with a ~3:1 ratio, confirming the presence of a single chlorine atom. pressbooks.pubchemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Assessment & Identity ConfirmationSeparation of the target compound from impurities, with each component identified by its unique retention time and mass spectrum. gcms.czmanchester.ac.uk

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ufl.edu The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural features. orientjchem.orgdocbrown.info

The characteristic absorption bands expected in the IR spectrum of this compound are summarized below.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Alkyl C-H (in -CH₃ and -CH₂Cl)Stretch2850 - 3000Medium
Pyridine Ring (C=C and C=N)Stretch~1450 - 1600Medium-Strong
C-ClStretch~600 - 800Strong

The C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methyl and chloromethyl groups appear just below and above 3000 cm⁻¹. libretexts.org The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub A key absorption for this molecule is the C-Cl stretch, which is expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. docbrown.info The precise position and pattern of these bands are unique to the molecule, aiding in its identification. orientjchem.org

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Column Chromatography Methods

Column chromatography is a standard preparative technique used to purify chemical compounds from a mixture. mdpi.com In the context of synthesizing this compound and its derivatives, column chromatography is frequently employed to isolate the desired product from unreacted starting materials, reagents, and by-products. orientjchem.org

The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. orientjchem.orgmdpi.com A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs as different components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases. For compounds like pyridine derivatives, common eluents include mixtures of ethyl acetate (B1210297) and hexane (B92381) or methanol (B129727) and dichloromethane (B109758). orientjchem.orgmdpi.com The fractions are collected as they exit the column and are analyzed (often by TLC) to identify those containing the pure product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound, TLC allows chemists to quickly determine whether the starting materials have been consumed and to observe the formation of the product. orientjchem.org

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material like silica gel). The plate is then placed in a sealed chamber containing a solvent (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates. By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can track the reaction's progression. google.com The completion of the reaction is often judged when the spot corresponding to the starting material has disappeared. orientjchem.org Visualization of the spots is typically achieved under UV light, as pyridine compounds are often UV-active. orientjchem.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and its derivatives. This method is widely utilized in synthetic chemistry to separate, identify, and quantify each component in a mixture. In the context of this compound synthesis, HPLC is instrumental in determining the success of the reaction and the level of any impurities.

While specific, detailed HPLC methods for the direct analysis of this compound are often proprietary or documented in internal laboratory procedures, the general approach is well-established within the field of pyridine chemistry. For instance, in the synthesis of related chloromethylpyridine hydrochlorides, HPLC is routinely used to ascertain the purity of the final product. Patents describing the synthesis of such compounds report achieving high levels of purity, often exceeding 95% as determined by HPLC analysis google.com. For example, the synthesis of 2-chloromethyl-3,5-dimethylpyridine hydrochloride and 2-chloromethyl-4-chloro-3,5-dimethylpyridine hydrochloride yielded purities of 98.45% and 98.65% respectively, as confirmed by HPLC google.com.

A typical HPLC analysis for a pyridine derivative like this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or a buffer to control the pH. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum.

The development and validation of an HPLC method for a novel synthetic pyridine derivative would typically follow guidelines like those from the International Council for Harmonisation (ICH), ensuring the method is precise, accurate, linear, and robust researchgate.net. While a detailed, publicly available, validated HPLC method specifically for this compound is not prevalent, the principles are demonstrated in the analysis of other pyridine derivatives. For example, a study on a novel tetrahydrothieno[3,2-c]pyridine derivative utilized a C18 column with a gradient elution system of acetonitrile and water, with UV detection at 220 nm, to quantify the compound researchgate.net.

Table 1: HPLC Purity Data for Related Chloromethylpyridine Derivatives This interactive table provides examples of purity levels achieved for similar compounds as determined by HPLC analysis.

Compound Purity (%)
2-Chloromethyl-3,5-dimethylpyridine hydrochloride 98.45
2-Chloromethyl-4-chloro-3,5-dimethylpyridine hydrochloride 98.65
2-Chloromethyl-3-ethylpyridine hydrochloride 95.83
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98.37

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a critical analytical technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, elemental analysis serves to verify its empirical formula by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. This comparison provides strong evidence for the compound's identity and purity.

The process involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then quantitatively measured by various detection methods.

A research paper on the synthesis and characterization of the closely related compound, 2-bromo-6-chloromethylpyridine, provides a clear example of how elemental analysis is reported and utilized for empirical formula verification mdpi.com. In this study, the calculated and found elemental percentages were in close agreement, confirming the successful synthesis and high purity of the target molecule mdpi.com.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₈ClN. A typical elemental analysis report would present a side-by-side comparison of these theoretical values with the experimental results obtained from the analysis of a purified sample. A close correlation between the "calculated" and "found" values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's empirical formula and, by extension, its molecular structure and purity.

Table 2: Example of Elemental Analysis Data for a Related Halogenated Pyridine Derivative (2-bromo-6-chloromethylpyridine) This interactive table illustrates how elemental analysis data is presented to verify the empirical formula of a compound. The data is for a structurally similar molecule.

Element Calculated (%) Found (%)
Carbon (C) 34.90 35.04
Hydrogen (H) 2.44 2.34
Nitrogen (N) 6.78 6.79

Environmental and Process Safety Considerations in Chemical Synthesis of 2 Chloromethyl 3 Methylpyridine

Research into Reaction Safety and Scale-Up Methodologies

Transitioning a chemical synthesis from a laboratory setting to an industrial scale introduces challenges related to thermal management and reaction control. A comprehensive understanding of the reaction's potential hazards is paramount to ensure safe and sustainable large-scale production.

The synthesis of 2-(chloromethyl)-3-methylpyridine often involves highly reactive chlorinating agents and various solvents. Incompatibilities between these materials can lead to runaway reactions, pressure buildup, and the release of toxic substances. A critical aspect of process safety is the identification and avoidance of such hazardous combinations.

One of the most common chlorinating agents used in the synthesis of similar pyridine (B92270) derivatives is thionyl chloride (SOCl₂). While effective, it is known to be incompatible with a range of solvents and other reagents. For instance, the combination of thionyl chloride and methyl tert-butyl ether (MTBE) has been identified as particularly hazardous. In the presence of hydrogen chloride (HCl), a common byproduct of chlorination reactions, MTBE can decompose, leading to the rapid outgassing of large volumes of isobutylene (B52900), which can cause a dangerous pressure buildup in a reactor. researchgate.net

Other potential incompatibilities that must be considered during the synthesis design include reactions with bases, oxidizing agents, and certain metals. For example, pyridine derivatives can react with strong bases, and the presence of residual acids from the chlorination step can lead to vigorous neutralization reactions if not handled properly. jubilantingrevia.com

Below is a table summarizing potential incompatibilities relevant to the synthesis of this compound.

Interactive Data Table: Potentially Hazardous Reagent/Solvent Incompatibilities

Reagent/Solvent 1Reagent/Solvent 2Potential HazardMitigation/Prevention Strategy
Thionyl Chloride (SOCl₂)Methyl tert-butyl ether (MTBE)Rapid decomposition of solvent in the presence of HCl, leading to isobutylene gas evolution and pressure buildup. researchgate.netUse of a more stable solvent such as toluene (B28343) or dichloromethane (B109758). researchgate.netorientjchem.org
Thionyl Chloride (SOCl₂)Dimethyl sulfoxide (B87167) (DMSO)Potentially explosive reaction, especially at elevated temperatures.Avoid the use of DMSO as a solvent with thionyl chloride.
Thionyl Chloride (SOCl₂)Strong Bases (e.g., NaOH, KOH)Violent neutralization reaction.Ensure controlled addition and adequate cooling during any neutralization steps.
Chlorinated PyridinesStrong Oxidizing AgentsVigorous or explosive reaction.Avoid contact with strong oxidizers like permanganates, nitrates, etc.
Acidic Reaction Mixture (e.g., containing HCl)Mild Steel/Galvanized SteelReaction can produce hydrogen gas, which may form an explosive mixture with air.Use of corrosion-resistant reactor materials (e.g., glass-lined steel, Hastelloy).

Reaction calorimetry is an essential tool for assessing the thermal risks associated with a chemical process, particularly during scale-up. It provides critical data on the heat of reaction, heat capacity, and the rate of heat release. This information is used to design adequate cooling systems and to define safe operating parameters to prevent thermal runaway reactions.

For the chlorination of a pyridine derivative like 3-methylpyridine (B133936), the reaction is typically exothermic. Reaction calorimetry can be used to determine key safety parameters such as the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR). This data allows for a thorough risk assessment. For instance, a large ΔTad indicates that in the event of a cooling failure, the temperature of the reactor contents could rise significantly, potentially leading to a dangerous increase in pressure or the initiation of secondary decomposition reactions.

Studies on similar chlorination processes have demonstrated the utility of reaction calorimetry in selecting safer reaction conditions. By evaluating different chlorinating agents and solvents, conditions that offer a balance between reaction efficiency and a manageable thermal profile can be identified. researchgate.net

The following table illustrates the type of data obtained from reaction calorimetry and its importance in process safety.

Interactive Data Table: Key Parameters from Reaction Calorimetry for Process Safety

ParameterDescriptionTypical Value Range (Illustrative)Significance for Process Safety
Heat of Reaction (ΔHr)The total amount of heat released or absorbed during the reaction.-50 to -150 kJ/molDetermines the total cooling capacity required for the reactor.
Adiabatic Temperature Rise (ΔTad)The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any heat loss to the surroundings.50 to 200 °CA high value indicates a high potential for thermal runaway in case of cooling failure.
Maximum Temperature of Synthesis Reaction (MTSR)The highest temperature that could be reached during the reaction under normal operating conditions, considering the heat generation and cooling rates.40 to 80 °CHelps in setting the upper limit for the reactor's operating temperature.
Onset Temperature of Decomposition (Tonset)The temperature at which the reaction mixture or its components begin to decompose exothermically.>150 °CThis should be significantly higher than the MTSR to provide a safe operating window.

The use of thionyl chloride as a chlorinating agent in the synthesis of this compound results in the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. mdpi.commasterorganicchemistry.com Both of these gases are toxic and corrosive, necessitating effective mitigation strategies to prevent their release into the atmosphere and to protect workers and equipment.

Several strategies can be employed to manage these toxic byproducts:

Use of Alternative Reagents: One of the most effective strategies is to replace thionyl chloride with a milder and safer chlorinating agent. Trichloroisocyanuric acid (TCCA) has been used for the chlorination of similar pyridine derivatives, offering a safer handling profile. orientjchem.org Another alternative is the use of a cyanuric chloride-DMF adduct, which produces a solid byproduct, cyanuric acid, that is easier to handle and dispose of compared to gaseous SO₂. mdpi.com

Gas Scrubbing: For processes that continue to use thionyl chloride, a gas scrubbing system is essential. The off-gases from the reactor can be passed through a packed-bed scrubber containing a caustic solution, such as sodium hydroxide (B78521) (NaOH). torch-air.com This neutralizes both SO₂ and HCl, converting them into non-volatile salts that can be managed as an aqueous waste stream. Wet scrubbers can achieve removal efficiencies of over 99% for SO₂. babcock.com The pH of the scrubbing liquid is a critical parameter to monitor to ensure efficient absorption. torch-air.com

Process Optimization: Optimizing reaction conditions can also help to minimize the formation of unwanted byproducts. This can include controlling the reaction temperature and the rate of addition of the chlorinating agent.

The selection of a mitigation strategy will depend on the scale of the operation, regulatory requirements, and economic considerations.

Environmental Impact Assessment of Synthetic Pathways

A comprehensive environmental impact assessment of the synthetic pathways to this compound is crucial for developing a sustainable manufacturing process. This involves evaluating the resource intensity of the process and the nature and quantity of the waste generated.

The reduction of solvent and chemical usage is a key principle of green chemistry. In the synthesis of this compound, several strategies can be implemented to achieve this goal:

Use of Greener Solvents: When solvents are necessary, choosing those with a lower environmental impact is preferable. This includes considering factors such as toxicity, biodegradability, and the energy required for their production and disposal.

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric quantities can dramatically reduce chemical consumption and waste generation. For instance, catalytic amounts of RuCl₃ have been used in the N-oxidation of 2,3-lutidine (B1584814), a potential starting material. orientjchem.org

The following table outlines some strategies for minimizing solvent and chemical usage.

Interactive Data Table: Strategies for Minimizing Solvent and Chemical Usage

StrategyDescriptionExample ApplicationEnvironmental Benefit
One-Pot SynthesisMultiple reaction steps are carried out in a single reactor without isolating intermediates.A three-step synthesis of a related pyridine derivative was carried out without isolation of the first two intermediates. researchgate.netReduces solvent usage for workup and purification, decreases energy consumption, and improves process efficiency.
Use of Safer ReagentsReplacing hazardous reagents with less toxic or more environmentally benign alternatives.Using trichloroisocyanuric acid instead of thionyl chloride for chlorination. orientjchem.orgAvoids the generation of toxic SO₂ gas and reduces handling risks.
Solvent RecyclingRecovering and reusing solvents from the reaction mixture.Distillation of pyridine for reuse in subsequent batches. google.comReduces the consumption of virgin solvents and minimizes the volume of solvent waste for disposal.
CatalysisEmploying catalysts to facilitate reactions with high efficiency and selectivity.N-oxidation of 2,3-lutidine using a catalytic amount of RuCl₃. orientjchem.orgReduces the amount of reagent required and can lead to cleaner reactions with fewer byproducts.

The synthesis of this compound generates various waste streams that must be managed responsibly to prevent environmental contamination. These waste streams can include spent solvents, aqueous waste from workups and scrubbing, and solid byproducts.

Laboratory Scale: At the laboratory scale, waste should be segregated into compatible streams (e.g., halogenated organic solvents, non-halogenated organic solvents, aqueous acidic waste, aqueous basic waste). Each container should be clearly labeled. Disposal should be carried out through a licensed chemical waste disposal company in accordance with local regulations.

Industrial Scale: In an industrial setting, the larger volumes of waste necessitate more sophisticated management strategies.

Aqueous Waste: Wastewater from the process, which may contain residual pyridine derivatives, salts, and other organic compounds, is often toxic and may not be readily biodegradable. elsevierpure.com Treatment methods can include:

Incineration: High-temperature incineration is a common method for the disposal of hazardous organic waste, including pyridine-containing residues. cdc.gov

Advanced Oxidation Processes (AOPs): Techniques such as Fenton's reagent (H₂O₂/Fe²⁺) can be used to chemically degrade persistent organic pollutants in wastewater. researchgate.net

Adsorption: Passing the wastewater through a bed of adsorbent material, such as activated carbon or specialized resins, can remove pyridine and its derivatives. researchgate.net

Plasma Treatment: Atmospheric pressure plasma has been investigated for the decomposition of pyridine in industrial wastewater. nih.gov

Solvent Waste: As mentioned previously, solvent recycling through distillation is the preferred option. Solvents that cannot be recycled should be incinerated in a licensed facility.

Solid Waste: Solid byproducts, such as salts from neutralization or scrubbing, must be assessed for their hazardous characteristics. Depending on their composition, they may be sent to a secure landfill for hazardous waste. If a safer chlorinating agent like cyanuric chloride is used, the resulting solid byproduct, cyanuric acid, is generally easier to handle and dispose of. mdpi.com

The environmental impact of the synthesis can be quantified using green chemistry metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. orientjchem.orgnih.gov By analyzing the E-factor for each step of the synthesis, process chemists can identify areas for improvement to reduce waste generation. orientjchem.org

Toxicological Research Context in Chemical Development

In the development of chemical synthesis routes for compounds like this compound, a thorough understanding of the toxicological profile of the target molecule and related structures is paramount. This involves reviewing existing data on potential long-term health effects, such as carcinogenicity, and understanding the immediate handling hazards as defined by standardized classification systems. This knowledge informs process safety, risk assessment, and the implementation of appropriate control measures to protect researchers and personnel.

Studies on the Carcinogenicity Potential of Related Pyridine Derivatives in Experimental Models

The research findings from these experimental models are detailed below:

In Mice: Studies in male and female mice exposed to pyridine in drinking water showed a statistically significant increase in the incidence of liver tumors. who.int Specifically, the observed neoplasms included hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma. who.int

In Rats: In studies involving male and female F344/N rats, the administration of pyridine was linked to a significant increase in the incidence of renal tubule adenoma and a combination of renal tubule adenoma or carcinoma in males. who.int Female rats in the same study exhibited a significant increase in the incidence of mononuclear cell leukemia. who.int A separate study in male Wistar rats also reported a significant increase in testicular cell adenomas. who.int

Conversely, some research has indicated that certain pyridine derivatives may not be carcinogenic. An in-silico, or computational, study that evaluated the toxicological properties of pyridine and selected derivatives predicted that all the studied compounds were non-carcinogenic. researchgate.net It is important to note that while pyridine itself has been shown to be metabolized to Pyridine N-oxide via cytochrome P450 enzymes, the metabolic pathways and carcinogenic potential of substituted pyridines, such as alkyl- and chloropyridines, are less understood. who.int

Table 1: Summary of Carcinogenicity Findings for Pyridine in Experimental Models

SpeciesRoute of AdministrationObserved TumorsReference
Mice (Male & Female)Drinking WaterHepatocellular adenoma, Hepatocellular carcinoma, Hepatoblastoma who.int
Rats (Male F344/N)Drinking WaterRenal tubule adenoma, Renal tubule adenoma or carcinoma (combined) who.int
Rats (Female F344/N)Drinking WaterMononuclear cell leukaemia who.int
Rats (Male Wistar)Drinking WaterTesticular cell adenoma who.int

General GHS Hazard Classification in a Research Handling Context

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For this compound and its hydrochloride salt, which is a common form for handling and storage, the GHS classification indicates several hazards that are critical for ensuring safety in a research laboratory setting. chemicalbook.comaksci.com

The compound is generally classified with the "Warning" signal word. chemicalbook.comaksci.comjubilantingrevia.com The primary hazards are associated with acute toxicity, skin irritation, serious eye irritation, and respiratory irritation. chemicalbook.comaksci.comjubilantingrevia.com

GHS Pictograms:

The following pictograms are typically associated with the hazards of this compound and its salts:

PictogramHazard Class
Exclamation MarkAcute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Irritation

Hazard Statements (H-statements):

H302: Harmful if swallowed. chemicalbook.comjubilantingrevia.com

H315: Causes skin irritation. chemicalbook.comaksci.comjubilantingrevia.com

H319: Causes serious eye irritation. chemicalbook.comaksci.comjubilantingrevia.com

H335: May cause respiratory irritation. chemicalbook.comaksci.comjubilantingrevia.com

Precautionary Statements (P-statements) for Research Handling:

A selection of key precautionary statements provides guidance for safe handling in a research context:

Prevention:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. chemicalbook.comaksci.com

P264: Wash skin thoroughly after handling. chemicalbook.comaksci.com

P270: Do not eat, drink or smoke when using this product. chemicalbook.comjubilantingrevia.com

P271: Use only outdoors or in a well-ventilated area. chemicalbook.comaksci.com

P280: Wear protective gloves/protective clothing/eye protection/face protection. chemicalbook.comaksci.comjubilantingrevia.com

Response:

P301+P317: IF SWALLOWED: Get medical help. chemicalbook.com

P302+P352: IF ON SKIN: Wash with plenty of water. chemicalbook.comjubilantingrevia.com

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. chemicalbook.comaksci.com

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. aksci.com

P332+P317: If skin irritation occurs: Get medical help. chemicalbook.com

Storage:

P403+P233: Store in a well-ventilated place. Keep container tightly closed. chemicalbook.comaksci.com

P405: Store locked up. chemicalbook.com

Disposal:

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. chemicalbook.com

Table 2: GHS Hazard Information for this compound

CategoryInformationReference
Signal Word Warning chemicalbook.comaksci.comjubilantingrevia.com
Pictogram Exclamation Mark aksci.comjubilantingrevia.com
Hazard Statements H302: Harmful if swallowed chemicalbook.comjubilantingrevia.com
H315: Causes skin irritation chemicalbook.comaksci.comjubilantingrevia.com
H319: Causes serious eye irritation chemicalbook.comaksci.comjubilantingrevia.com
H335: May cause respiratory irritation chemicalbook.comaksci.comjubilantingrevia.com
Key Precautionary Statements P261: Avoid breathing vapors/spray. chemicalbook.comaksci.com
P280: Wear protective gloves/eye protection. chemicalbook.comaksci.comjubilantingrevia.com
P305+P351+P338: IF IN EYES: Rinse cautiously with water... aksci.com

Future Research Directions and Emerging Applications for 2 Chloromethyl 3 Methylpyridine

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The primary application of 2-(chloromethyl)-3-methylpyridine hydrochloride and its analogs has been in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. google.comgoogle.com The reactive chloromethyl group readily undergoes nucleophilic substitution, most notably with mercaptobenzimidazoles, to form the core structure of drugs like rabeprazole (B1678785). google.comgoogleapis.com

Future research is focused on leveraging this reactivity to create next-generation therapeutic agents with improved efficacy and novel mechanisms of action. Scientists are exploring variations in the substituents on both the pyridine (B92270) and benzimidazole (B57391) rings to develop compounds with more potent and sustained inhibitory effects on gastric acid secretion compared to established drugs like Omeprazole. google.comgoogleapis.com

Key areas of investigation include:

Alkoxy Chain Modification: The synthesis of derivatives with different alkoxyalkoxy groups at the 4-position of the pyridine ring is a promising avenue. google.com For instance, derivatives like 4-(2-benzyloxyethoxy)-2-chloromethyl-3-methylpyridine are used as intermediates to synthesize benzimidazoles with potentially superior pharmacological profiles. google.com

Exploration of New Scaffolds: The chloromethylpyridine core is being combined with different heterocyclic thiols beyond benzimidazole, such as 2-mercaptobenzothiazole, to create novel chemical entities. google.com

Broadening Therapeutic Targets: While the focus has been on anti-ulcer activity, the inherent reactivity of the chloromethyl group makes it a valuable precursor for a wide range of biologically active molecules. medchemexpress.commedchemexpress.com Studies on related chloromethyl pyridines have shown potential for antimicrobial activity, suggesting a new therapeutic field for derivatives of this compound. The development of compounds for indications beyond gastric acid control is an active area of research.

The table below summarizes examples of bioactive derivatives synthesized from this compound analogs, highlighting the versatility of this starting material.

Starting MaterialReactantResulting Derivative ClassPotential Application
2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride2-mercaptobenzothiazoleThioether DerivativesAnti-ulcer Agents
4-(2-benzyloxyethoxy)-2-chloromethyl-3-methylpyridine2-mercaptobenzimidazole (B194830)Benzimidazole DerivativesGastric Acid Secretion Inhibitors
2-chloromethyl-3-methyl-4-(2-succinimidoethoxy)pyridine2-mercapto-1H-benzimidazoleBenzimidazole DerivativesAnti-ulcer Agents

This table is generated based on data from patent literature describing the synthesis of novel derivatives. google.comgoogle.com

Exploration of Catalytic Asymmetric Syntheses Involving the Chloromethyl Group

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern drug development. While this compound is a well-established achiral building block, its potential as a substrate in catalytic asymmetric reactions represents a significant and largely untapped research frontier. The development of methods to catalytically transform the prochiral chloromethyl group or other parts of the molecule into specific stereoisomers would open up new possibilities for creating complex chiral drugs.

Currently, research in the broader field of pyridine chemistry provides a roadmap for this exploration:

Asymmetric C-C Bond Formation: Recent advances in photoenzymatic catalysis have enabled the highly enantioselective coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides. nih.gov This demonstrates that enzyme-controlled radical additions can be rendered asymmetric. nih.gov Adapting such biocatalytic or photoredox strategies to achieve asymmetric alkylation using this compound as the electrophile is a compelling future direction.

Chiral Ligand Synthesis: Pyridine-based molecules are frequently used as ligands in organometallic chemistry and asymmetric catalysis. The nitrogen atom coordinates to a metal center, influencing the catalyst's activity and selectivity. While not a direct asymmetric synthesis of the pyridine, the functionalization of this compound could lead to novel chiral ligands for a wide array of other asymmetric transformations. For example, reacting it with a chiral amine or alcohol would attach a chiral pendant arm, creating a new ligand scaffold.

Metal-Catalyzed Cross-Coupling: Rhodium-catalyzed asymmetric carbometalation has been used to access enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. medchemexpress.com Exploring analogous metal-catalyzed asymmetric cross-coupling reactions where the C-Cl bond of this compound is activated could lead to the direct formation of a chiral center.

This area remains a forward-looking field of research, with the potential to add significant value to this readily available chemical intermediate.

Integration with Advanced Materials Science for Functionalized Systems

The reactivity of the chloromethyl group makes this compound an excellent candidate for covalent attachment to solid supports, paving the way for its use in advanced materials. This integration allows for the development of functionalized systems with applications in heterogeneous catalysis, separation science, and more.

Future research in this domain includes:

Heterogeneous Catalysts: Pyridine-based ligands are crucial in homogeneous catalysis. By immobilizing catalysts derived from this compound onto solid supports like polymers or silica (B1680970), it is possible to create heterogeneous catalysts. These systems combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones, namely easy separation from the reaction mixture and the potential for catalyst recycling. The reaction of the chloromethyl group with functionalities on a polymer backbone is a straightforward method for this immobilization.

Functionalized Resins and Polymers: The ability of the chloromethyl group to react with various nucleophiles allows for the functionalization of polymers. For example, reaction with amines can create anion exchange resins, while reaction with thiols can generate surfaces with specific binding properties for heavy metals or other target molecules.

Metal-Organic Frameworks (MOFs): Related bipyridine molecules with dual chloromethyl groups are used in the synthesis of MOFs. this compound could be used to create novel linkers for MOFs, where the pyridine nitrogen and another functional group introduced via the chloromethyl moiety coordinate to metal centers, building up porous, crystalline materials with applications in gas storage, separation, and catalysis.

Synthesis of Functional Acids: Research has shown that (2-chloromethyl)pyridine can react with silyl (B83357) ethers of phosphinic acids to generate functionalized alkylphosphinic acids. researchgate.net These compounds and their derivatives have potential applications as extractants, surfactants, or additives in materials science.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction and Property Estimation

Computational chemistry has become an indispensable tool for understanding chemical reactivity and predicting molecular properties, offering insights that are difficult or impossible to obtain through experiments alone. For this compound and its derivatives, computational methods are being applied to accelerate research and development.

Key areas of computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to model reaction pathways and transition states. For instance, DFT can be employed to study the mechanism of the chlorination of the picoline precursor or the subsequent nucleophilic substitution at the chloromethyl group. This understanding helps in optimizing reaction conditions to improve yield and minimize byproducts.

Prediction of Reactivity and Selectivity: Computational models can predict the most likely sites for chemical reactions. Frontier Molecular Orbital (FMO) theory, particularly analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can explain the regioselectivity of reactions, such as why nucleophiles attack the chloromethyl carbon.

Property Estimation: Computational methods can quickly estimate key physicochemical properties of novel derivatives, aiding in the drug discovery process. Properties like Topological Polar Surface Area (TPSA) and the partition coefficient (LogP), which are important for predicting a drug's absorption and distribution, can be calculated for virtual compounds before they are synthesized. chemscene.com

Computational MethodApplication AreaResearch Finding/Goal
Density Functional Theory (DFT)Reaction MechanismsModeling transition states and reaction pathways for synthesis and derivatization.
Frontier Molecular Orbital (FMO) TheoryReactivity PredictionIdentifying the most electrophilic sites (e.g., LUMO localization) to predict regioselectivity.
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCalculating properties like TPSA and LogP to predict the pharmacokinetic profile of new derivatives. chemscene.com

This table summarizes the application of computational methods to pyridine derivatives.

Development of Highly Efficient and Ultra-Green Synthetic Routes

The industrial synthesis of pharmaceutical intermediates is increasingly scrutinized for its environmental impact. Consequently, a major research thrust is the development of "green" synthetic routes to this compound and its key derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving efficiency.

Recent advancements and future goals in this area include:

Alternative Chlorinating Agents: Traditional chlorination methods often use hazardous reagents like thionyl chloride. Research has focused on safer alternatives. For example, trichloroisocyanuric acid (TCCA) has been used for the allylic chlorination step, offering advantages in safety and handling. chemscene.com Another approach uses triphosgene (B27547) in a non-halogenated solvent like toluene (B28343), which avoids the use of chlorinated solvents such as chloroform (B151607) or dichloromethane (B109758). medchemexpress.com

Catalytic Methods: The use of catalysts, such as RuCl₃ for N-oxidation steps, allows reactions to proceed under milder conditions and with higher efficiency, representing a key principle of green chemistry. chemscene.com

Green Metrics Evaluation: A critical aspect of developing greener routes is the quantitative assessment of their environmental performance. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-factor (environmental factor), which measures the mass ratio of waste to desired product, are calculated to compare the greenness of different synthetic pathways. chemscene.com Research aims to develop routes with minimal E-factors, indicating less waste generation. chemscene.com

Potential Applications in Unconventional Chemical Transformations (e.g., Photocatalysis, Electrochemistry)

Emerging fields like photocatalysis and electrochemistry offer novel ways to activate chemical bonds and drive reactions under mild conditions, often with high selectivity. While the application of these techniques to this compound is still in its infancy, they represent a significant future research direction.

Photoredox Catalysis: The carbon-chlorine bond in this compound is a potential target for photoredox catalysis. Upon single-electron reduction by an excited photocatalyst, the C-Cl bond can cleave to form a pyridyl-methyl radical. This highly reactive intermediate could then participate in a variety of bond-forming reactions, such as coupling with olefins or arenes, that are not accessible through traditional thermal methods. This strategy opens the door to novel C-C bond constructions.

Electrochemistry: Electrochemical methods provide a reagent-free way to perform reductions or oxidations. The electrochemical reduction of this compound at a cathode could generate the same pyridyl-methyl radical intermediate as in photocatalysis, which could then be trapped by various electrophiles or undergo dimerization. This approach avoids the use of stoichiometric chemical reductants, making it an inherently greener methodology.

Photoenzymatic Catalysis: A cutting-edge approach combines the selectivity of enzymes with the power of light. Recent work has shown that flavin-dependent "ene"-reductases (EREDs) can catalyze the intermolecular hydroalkylation of olefins using α-halocarbonyl compounds as radical precursors upon irradiation. nih.gov Developing an engineered enzyme capable of recognizing this compound and catalyzing its enantioselective addition to substrates under photochemical activation is a highly ambitious but potentially transformative research goal. nih.gov

These unconventional activation methods hold the promise of unlocking new reaction pathways and enabling the synthesis of complex molecules from this compound under exceptionally mild and sustainable conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-3-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves chlorination of 2-chloro-3-methylpyridine using carbon tetrachloride as a solvent and azodiisobutyronitrile (AIBN) as a catalyst under nitrogen atmosphere . Key parameters include:

  • Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
  • Catalyst loading : AIBN at 1–2 mol% ensures efficient radical initiation without excessive decomposition.
  • Reaction time : 6–12 hours, monitored by TLC or GC-MS for completion.
    Yield optimization (>80%) requires strict anhydrous conditions and inert gas purging to prevent hydrolysis of the chloromethyl group .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloromethyl at C2, methyl at C3) via chemical shifts (e.g., δ ~4.5 ppm for -CH2_2Cl) .
  • Mass spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 175.04 (C7_7H7_7Cl2_2N+^+) and fragmentation patterns .
  • Elemental analysis : Matches experimental vs. theoretical C, H, N, and Cl percentages (e.g., C: 47.75%, H: 4.00%) .

Q. Which nucleophilic substitution reactions are feasible with this compound?

The chloromethyl group undergoes substitution with:

  • Amines : Primary amines (e.g., methylamine) in DMF at 50°C yield 2-(aminomethyl)-3-methylpyridine derivatives .
  • Thiols : Reaction with thiophenol in basic conditions (K2_2CO3_3) produces thioether-linked analogs .
  • Hydroxide ions : Hydrolysis in aqueous NaOH forms 2-(hydroxymethyl)-3-methylpyridine, a precursor for esterification .

Advanced Research Questions

Q. How does the methyl group at C3 influence regioselectivity in substitution reactions?

The C3 methyl group sterically hinders electrophilic attack at adjacent positions, directing reactivity to the chloromethyl group at C2. Computational studies (DFT) show reduced electron density at C2 due to inductive effects, favoring nucleophilic substitution at this site . Comparative studies with 2-(chloromethyl)pyridine (lacking C3 methyl) demonstrate slower kinetics, confirming steric and electronic modulation .

Q. What mechanisms underlie the insecticidal activity of this compound derivatives?

Derivatives such as neonicotinoids target insect nicotinic acetylcholine receptors (nAChRs). The chloromethyl group enhances binding affinity by forming covalent interactions with cysteine residues in the receptor’s ligand-binding domain. In vivo studies in Aphis gossypii show paralysis within 2 hours post-exposure (LD50_{50} = 0.8 µg/mL) .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Discrepancies often arise from:

  • Impurity profiles : Byproducts like 2-chloro-3-methylpyridine (from dechlorination) may form if catalyst loading is inconsistent .
  • Solvent purity : Trace water in carbon tetrachloride reduces yields by hydrolyzing the chloromethyl group. Use of molecular sieves or pre-dried solvents mitigates this .
  • Mixing efficiency : Poor agitation in large reactors leads to localized hot spots. Transitioning to flow chemistry improves homogeneity and reproducibility .

Q. What strategies enhance the stability of this compound in storage?

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccants : Include silica gel to absorb moisture, reducing hydrolysis risk.
  • Purity standards : HPLC monitoring (≥98% purity) ensures minimal degradation during long-term storage .

Methodological Considerations

Q. How can computational modeling predict reactivity trends for novel derivatives?

  • DFT calculations : B3LYP/6-31G* models predict electrophilic/nucleophilic sites and transition-state energies. For example, substitution at C2 is favored over C4 due to lower activation energy (ΔG^\ddagger = 18.7 kcal/mol vs. 24.3 kcal/mol) .
  • Molecular docking : Simulations with nAChR (PDB: 2BG9) identify steric clashes or hydrogen-bonding interactions guiding derivative design .

Q. What analytical workflows are recommended for tracking reaction intermediates?

  • Online monitoring : ReactIR tracks chloromethyl group consumption via C–Cl stretch (750 cm1^{-1}) disappearance.
  • LC-MS/MS : Quantifies intermediates (e.g., 2-(hydroxymethyl)-3-methylpyridine) with a C18 column and 0.1% formic acid mobile phase .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.